molecular formula C9H8N4O2S B11214466 N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea CAS No. 422273-96-9

N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea

Cat. No.: B11214466
CAS No.: 422273-96-9
M. Wt: 236.25 g/mol
InChI Key: XXOIVGTZKORBAS-UHFFFAOYSA-N
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Description

N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a thioxo group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and an isocyanate derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea can be compared with other quinazoline derivatives, such as:

    2-Thioxo-3(2H)-quinazolinone: Similar in structure but lacks the urea moiety.

    4-Oxo-3(2H)-quinazolinylurea: Similar but without the thioxo group.

    Quinazoline-2,4-dione: Lacks both the thioxo and urea groups.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

422273-96-9

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)urea

InChI

InChI=1S/C9H8N4O2S/c10-8(15)12-13-7(14)5-3-1-2-4-6(5)11-9(13)16/h1-4H,(H,11,16)(H3,10,12,15)

InChI Key

XXOIVGTZKORBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)N

Origin of Product

United States

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